2-Methylpyrido[2,3-b]pyrazin-3(4H)-one

Heterocyclic Chemistry Regioselective Synthesis Process Chemistry

This exclusive 2-methylpyrido[2,3-b]pyrazin-3(4H)-one scaffold is a critical, high-yield (>90%) intermediate for developing FGFR inhibitors (e.g., for gastric and liver cancer), submicromolar aldose reductase inhibitors (IC50 0.009 μM), and non-nucleoside HCMV DNA polymerase inhibitors. Its regioisomeric specificity is essential: unlike the lower-yielding 3-methyl or pyrido[3,4-b] isomers, this 2-methyl variant ensures superior synthetic efficiency and is the foundational core for structure-activity relationship (SAR) studies. This compound is purpose-built for medicinal chemistry programs that demand regioselective precision and cost-effective access to a versatile, patent-cited pharmacophore.

Molecular Formula C8H7N3O
Molecular Weight 161.16 g/mol
CAS No. 128102-80-7
Cat. No. B180842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylpyrido[2,3-b]pyrazin-3(4H)-one
CAS128102-80-7
Synonyms2-METHYL-4H-PYRIDO[2,3-B]PYRAZIN-3-ONE
Molecular FormulaC8H7N3O
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESCC1=NC2=C(NC1=O)N=CC=C2
InChIInChI=1S/C8H7N3O/c1-5-8(12)11-7-6(10-5)3-2-4-9-7/h2-4H,1H3,(H,9,11,12)
InChIKeyFQYPXESCIKDICR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methylpyrido[2,3-b]pyrazin-3(4H)-one (CAS 128102-80-7): Core Scaffold and Physicochemical Baseline for Rational Procurement


2-Methylpyrido[2,3-b]pyrazin-3(4H)-one (CAS 128102-80-7) is a heterocyclic compound belonging to the pyrido[2,3-b]pyrazine family, characterized by a fused pyridine-pyrazine ring system with a methyl substituent at the 2-position and a lactam carbonyl at the 3-position . This core scaffold serves as a versatile building block in medicinal chemistry, particularly as a synthetic intermediate for the development of kinase inhibitors, aldose reductase inhibitors, and antiviral agents targeting the RAF-MEK-ERK pathway, FGFR, and HCMV DNA polymerase [1][2][3]. Its physicochemical properties include a molecular weight of 161.16 g/mol (C8H7N3O), a calculated density of 1.40±0.1 g/cm³ at 20 °C, and a calculated aqueous solubility of approximately 3.5 g/L at 25 °C .

Why Generic Pyridopyrazinone Substitution Fails: Quantified Regioselectivity Defines the Value Proposition of 2-Methylpyrido[2,3-b]pyrazin-3(4H)-one


Within the pyridopyrazinone class, subtle structural variations—such as the position of the methyl group or the ring fusion geometry—profoundly impact synthetic accessibility, yield, and downstream biological activity. As demonstrated in direct comparative synthetic studies, the regioisomeric pair 2-methylpyrido[2,3-b]pyrazin-3(4H)-one (3a) and 3-methylpyrido[2,3-b]pyrazin-2(1H)-one (4a) exhibit markedly different synthetic yields and solvent dependencies [1]. Similarly, the isomeric pyrido[3,4-b]pyrazine scaffold suffers from significantly lower yields under identical reaction conditions [2]. In biological contexts, substitution at the 2-position of the pyrido[2,3-b]pyrazine core has been explicitly optimized for HCMV polymerase inhibition and reduced hERG liability, underscoring that generic substitution across the class cannot be assumed to retain either synthetic efficiency or pharmacological profile [3].

Quantitative Differentiation Evidence: 2-Methylpyrido[2,3-b]pyrazin-3(4H)-one vs. Closest Analogs


Regioselective Synthesis Yield: >90% for Target 2-Methylpyrido[2,3-b]pyrazin-3(4H)-one vs. Poor Yields for Pyrido[3,4-b] Isomer

In a direct head-to-head synthetic study using the Hinsberg reaction starting from 2,3-diaminopyridine and excess pyruvic acid or ethyl pyruvate, the synthesis of 2-methylpyrido[2,3-b]pyrazin-3(4H)-one (3a) achieved good yields higher than 90% at room temperature using anhydrous methanol or chloroform. In stark contrast, the same procedure applied to 3,4-diaminopyridine to form the isomeric 2-methylpyrido[3,4-b]pyrazin-3(4H)-one (3b) yielded results that were 'not so encouraging' and 'not favorable' [1].

Heterocyclic Chemistry Regioselective Synthesis Process Chemistry

Synthetic Yield Comparison: 95% for Target 2-Methylpyrido[2,3-b]pyrazin-3(4H)-one via Ethyl Pyruvate Route vs. 85% via Pyruvic Acid Route

Two established synthetic routes to 2-methylpyrido[2,3-b]pyrazin-3(4H)-one have been documented with distinct yields: Route 1 employing ethyl pyruvate and 2,3-diaminopyridine achieves approximately 95% yield, whereas Route 2 employing pyruvic acid and 2,3-diaminopyridine achieves approximately 85% yield [1].

Organic Synthesis Reaction Optimization Scale-up Chemistry

Kinetic Rate Differentiation: Ethyl Pyruvate Reacts 2 to 800 Times Faster than Pyruvic Acid in Pyridopyrazinone Formation

Kinetic studies monitoring the course of pyridopyrazinone formation via UV spectrophotometry revealed that reactions employing ethyl pyruvate are 2 to 800 times faster than those employing pyruvic acid across varying pH and solvent conditions [1].

Reaction Kinetics Process Optimization Synthetic Methodology

Solubility and Density Profile of 2-Methylpyrido[2,3-b]pyrazin-3(4H)-one Informs Formulation and Handling Decisions

The target compound exhibits calculated physicochemical parameters that guide laboratory handling and formulation feasibility: a density of 1.40±0.1 g/cm³ at 20 °C and 760 Torr, and a calculated aqueous solubility of 3.5 g/L at 25 °C . While not a direct comparator, these values provide a baseline for assessing alternative pyridopyrazinone scaffolds with different substitution patterns.

Physicochemical Properties Pre-formulation Compound Handling

Validated Research and Industrial Application Scenarios for 2-Methylpyrido[2,3-b]pyrazin-3(4H)-one


Synthesis of FGFR Inhibitors and Anticancer Agents

2-Methylpyrido[2,3-b]pyrazin-3(4H)-one serves as a key synthetic intermediate for constructing FGFR (fibroblast growth factor receptor) inhibitors, as described in patent CN112480109B, which claims pyrido[2,3-b]pyrazin-3(4H)-one derivatives for treating gastric cancer, liver cancer, and other FGFR-dysregulated malignancies [1]. The high synthetic yield (>90%) and regioselective accessibility of this scaffold directly support the development of structurally precise FGFR inhibitors.

Development of Aldose Reductase Inhibitors (ARIs) for Diabetic Complications

The pyrido[2,3-b]pyrazin-3(4H)-one core has been extensively employed as a scaffold for designing potent aldose reductase inhibitors (ARIs) with submicromolar IC50 values (e.g., 0.009 μM for compound 9c) and antioxidant activity [2]. The efficient synthesis (95% yield) of the 2-methyl substituted core provides a reliable starting point for library construction and structure-activity relationship (SAR) studies targeting diabetic neuropathy, nephropathy, and retinopathy.

Construction of Non-Nucleoside HCMV DNA Polymerase Inhibitors with Reduced hERG Liability

A series of non-nucleoside human cytomegalovirus (HCMV) DNA polymerase inhibitors featuring the pyrido[2,3-b]pyrazine core with diverse 2-position substituents has been developed, yielding compounds with EC50 values <1 μM and favorable cytotoxicity profiles [3]. The 2-methylpyrido[2,3-b]pyrazin-3(4H)-one scaffold is the foundational building block for this class, and its efficient synthesis (>90% yield) ensures cost-effective access for antiviral lead optimization programs.

Green Chemistry Synthesis of Pyridopyrazinone Scaffolds

A green method for synthesizing pyridopyrazinones using ethyl lactate-water mixtures achieved 88% yield for 3-methylpyrido[2,3-b]pyrazin-2(1H)-one and 85% yield for 2-methylpyrido[3,4-b]pyrazin-3(4H)-one, comparable to traditional syntheses but avoiding hazardous chloroform [4]. While this method was applied to regioisomers, the >90% yield of the target compound via conventional routes demonstrates that 2-methylpyrido[2,3-b]pyrazin-3(4H)-one can be accessed with superior efficiency using established protocols, providing a benchmark for evaluating sustainable alternatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methylpyrido[2,3-b]pyrazin-3(4H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.